Pyrazolo(5,1-a)isoquinoline, 5,6-dihydro-2-phenyl-
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Overview
Description
Pyrazolo(5,1-a)isoquinoline, 5,6-dihydro-2-phenyl- is a heterocyclic compound that combines the structural features of both pyrazole and isoquinoline.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo(5,1-a)isoquinolines typically involves the annulation of pyrazole derivatives with alkynes. One common method employs ruthenium(II)-catalyzed C–H/N–H annulation in the presence of copper(II) acetate and silver hexafluoroantimonate in water under a nitrogen atmosphere . This reaction can also be performed in alcohol at a lower temperature without copper(II) acetate and silver salt but with a carboxylate ligand under air .
Industrial Production Methods
This includes optimizing reaction conditions, catalysts, and solvents to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Pyrazolo(5,1-a)isoquinoline, 5,6-dihydro-2-phenyl- undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized derivatives.
Reduction: Formation of reduced analogs.
Substitution: Introduction of different substituents on the pyrazole or isoquinoline rings.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Commonly uses reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Often employs halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo(5,1-a)isoquinolines, which can exhibit different biological activities and properties .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of pyrazolo(5,1-a)isoquinoline, 5,6-dihydro-2-phenyl- involves its interaction with specific molecular targets and pathways. For example, as a dopamine D4 receptor antagonist, it binds to the receptor and inhibits its activity, which can modulate neurotransmission and have therapeutic effects in certain neurological disorders . Similarly, as a CDC25B inhibitor, it interferes with cell cycle regulation, potentially offering anti-cancer properties .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo(1,5-a)pyridine: Exhibits potent p38 kinase inhibition and antiviral activity against Herpes Simplex Virus.
Pyrazolopyrimidines: Known for their bioactivity enhancement due to pyrazole ring fusion.
Pyrazolopiperidines: Another class of compounds with significant biological activities.
Uniqueness
Pyrazolo(5,1-a)isoquinoline, 5,6-dihydro-2-phenyl- is unique due to its combined pyrazole and isoquinoline structure, which imparts distinct biological properties and potential therapeutic applications .
Properties
CAS No. |
61001-31-8 |
---|---|
Molecular Formula |
C17H14N2 |
Molecular Weight |
246.31 g/mol |
IUPAC Name |
2-phenyl-5,6-dihydropyrazolo[5,1-a]isoquinoline |
InChI |
InChI=1S/C17H14N2/c1-2-7-14(8-3-1)16-12-17-15-9-5-4-6-13(15)10-11-19(17)18-16/h1-9,12H,10-11H2 |
InChI Key |
IBJHYSYKPWYXOG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C41 |
Origin of Product |
United States |
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